N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide
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Overview
Description
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is a complex organic compound that features a benzothiazole ring fused with an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Attachment of Adamantane Group: The adamantane group is introduced through a reaction involving adamantanecarboxylic acid and suitable coupling agents.
Cyclohexaneamido Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the adamantane group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ceramide kinase, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Benzamidobenzo[d]thiazol-6-yl)adamantane-1-carboxamide: Similar structure but with a benzamide group instead of a cyclohexaneamido group.
N-[2-(Benzoylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide: Another related compound with a benzoylamino substitution.
Uniqueness
N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexaneamido group provides additional steric hindrance and hydrophobic interactions, enhancing its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C25H31N3O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[2-(cyclohexanecarbonylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H31N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h6-7,11,15-18H,1-5,8-10,12-14H2,(H,26,30)(H,27,28,29) |
InChI Key |
LVEABWUIXLOSGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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